Aripiprazole-d8 N,N-Dioxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

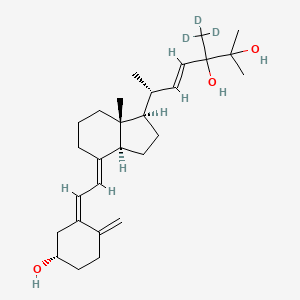

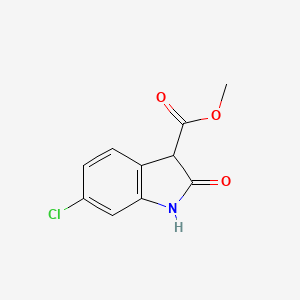

Aripiprazole-d8 N,N-Dioxide is a deuterated derivative of Aripiprazole, an atypical antipsychotic primarily used in the treatment of schizophrenia and bipolar disorder. The deuterated form, Aripiprazole-d8, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Aripiprazole due to its stability and resistance to metabolic degradation .

作用机制

Target of Action

Aripiprazole-d8 N,N-Dioxide, a metabolite of the atypical antipsychotic drug Aripiprazole , primarily targets dopaminergic and 5-HT1A receptors , and also antagonizes alpha-adrenergic and 5-HT2A receptors . These receptors play a crucial role in mood regulation and psychotic disorders .

Mode of Action

This compound exhibits a unique mode of action. Depending on endogenous dopamine levels and signaling status, it may act as a full antagonist, a moderate antagonist, or a partial agonist at dopamine D2 receptors (D2Rs), consistent with purported biased ligand pharmacology . This combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors, is mainly attributed to the efficacy of Aripiprazole .

Biochemical Pathways

This compound affects multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It has been shown to induce early genes, modulate scaffolding proteins, and activate transcription factors . The complexity of its effects on signal transduction and intracellular pathways is linked to its pleiotropic receptor profile .

Pharmacokinetics

Aripiprazole is metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . Based on in vitro studies, CYP3A4 and CYP2D6 enzymes are responsible for the dehydrogenation and hydroxylation of aripiprazole, and N-dealkylation is catalyzed by CYP3A4 . The pharmacokinetics of Aripiprazole can be influenced by the phenotype of the CYP2D6 enzyme .

Result of Action

It affects the D2R affinity state and number, with relevant translational implications for long-term treatment of psychosis . It is also hypothesized to affect cell-protective mechanisms and neurite growth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, its solubility in supercritical carbon dioxide has found crucial significance in the fabrication of micro/nano-scaled drugs

生化分析

Biochemical Properties

It is known that Aripiprazole, the parent compound, acts as a partial agonist at dopamine D2 receptors . This suggests that Aripiprazole-d8 N,N-Dioxide may interact with similar enzymes, proteins, and other biomolecules.

Cellular Effects

This compound’s effects on cells are likely to be similar to those of Aripiprazole. Aripiprazole has been shown to affect multiple cellular pathways and several cortical and subcortical neurotransmitter circuitries . It influences cell function by modulating dopamine receptor activity, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Aripiprazole, the parent compound, is known to exert its effects at the molecular level through a combination of partial agonism/antagonism at D2Rs and serotonin 5-HT1A receptors, together with antagonism at serotonin 5-HT2A receptors . It is also known to affect intracellular pathways such as the extracellular signal-regulated kinase (ERK) pathway .

Temporal Effects in Laboratory Settings

Studies on Aripiprazole have shown that it can rapidly reduce hyperdopaminergic activity selectively in certain rat models . This reduction persists following 7-day withdrawal from repeated treatment .

Dosage Effects in Animal Models

Studies on Aripiprazole have shown that it can reduce the number of spontaneously active dopamine neurons in certain rat models .

Metabolic Pathways

Aripiprazole is known to be metabolized primarily by three biotransformation pathways: dehydrogenation, hydroxylation, and N-dealkylation . The enzymes CYP3A4 and CYP2D6 are responsible for the dehydrogenation and hydroxylation of Aripiprazole, and N-dealkylation is catalyzed by CYP3A4 .

Transport and Distribution

It is known that Aripiprazole is metabolized primarily by CYP3A4 and CYP2D6 enzymes , suggesting that it may interact with these enzymes during its transport and distribution.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Aripiprazole-d8 N,N-Dioxide involves the deuteration of Aripiprazole, followed by the introduction of the N,N-Dioxide functional group. The process typically begins with the deuteration of the piperazine ring in Aripiprazole using deuterated reagents. This is followed by oxidation reactions to introduce the N,N-Dioxide group. The reaction conditions often involve the use of oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures and pH .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

化学反应分析

Types of Reactions: Aripiprazole-d8 N,N-Dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized under specific conditions to form higher oxidation state derivatives.

Reduction: It can be reduced back to its original form or other lower oxidation state compounds using reducing agents like sodium borohydride.

Substitution: The piperazine ring allows for substitution reactions where different functional groups can be introduced

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield higher oxidation state derivatives, while reduction can revert the compound to its original form .

科学研究应用

Aripiprazole-d8 N,N-Dioxide is extensively used in scientific research, particularly in:

Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Aripiprazole.

Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of Aripiprazole.

Drug Development: Used as a reference standard in the development of new antipsychotic drugs.

Analytical Chemistry: Employed in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of Aripiprazole and its metabolites in biological samples .

相似化合物的比较

Aripiprazole: The non-deuterated form, widely used as an antipsychotic.

Dehydroaripiprazole: An active metabolite of Aripiprazole with similar pharmacological properties.

Brexpiprazole: Another atypical antipsychotic with a similar mechanism of action but different receptor affinity profiles .

Uniqueness: Aripiprazole-d8 N,N-Dioxide is unique due to its deuterated nature, which provides enhanced stability and resistance to metabolic degradation. This makes it an invaluable tool in pharmacokinetic studies and drug development, offering insights that are not possible with non-deuterated compounds .

属性

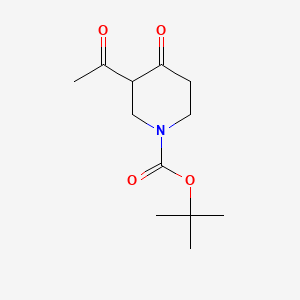

IUPAC Name |

7-[4-[2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)/i11D2,12D2,13D2,14D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMBGUILKWQHOA-FUEQIQQISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C([N+](C(C([N+]1(CCCCOC2=CC3=C(CCC(=O)N3)C=C2)[O-])([2H])[2H])([2H])[2H])(C4=C(C(=CC=C4)Cl)Cl)[O-])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27Cl2N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1-Biphenyl]-4-ol,2-ethoxy-5-methyl-](/img/structure/B584882.png)

![Hexahydropyrido[2,1-c][1,4]oxazin-1(6H)-one](/img/structure/B584894.png)